4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of compounds, including 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide, and evaluated their biological activities. These compounds have shown potential in various biological evaluations, particularly in anticancer and anti-inflammatory studies. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and assessed their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential of these compounds in cancer and inflammation research (Rahmouni et al., 2016).
Synthesis and Characterization
The synthesis and characterization of compounds similar to 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide have been a significant area of research. Popova et al. (1999) demonstrated the synthesis of fluorinated pyrimidines, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Popova et al., 1999).
Novel Syntheses Approaches
Research has also focused on developing new methods for synthesizing isothiazoles and pyrimidines. Crenshaw and Partyka (1970) reported a new synthesis involving Vilsmeier salts of N,N-dimethylamides, which could be relevant for the synthesis of thiazole-carboxamide derivatives (Crenshaw & Partyka, 1970).
Antihypertensive Agents
Compounds structurally related to 4-methyl-N-((6-methylpyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide have been studied for their potential as antihypertensive agents. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and triazoles, showing good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular configuration, which is vital for determining their potential applications in medicinal chemistry. Ji (2006) synthesized a thiourea carboxylic acid methyl ester and performed X-ray diffraction analysis, providing insights into the molecular structure of such compounds (Ji, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other pyrimidine derivatives, it may interact with its target proteins and induce changes in their function .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-14(20-10-19-11)9-18-16(22)15-12(2)21-17(23-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOWWUCNKLJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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